![molecular formula C18H24N4O B6625104 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that features a pyrazole ring and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity. The presence of both pyrazole and isoquinoline rings suggests it may exhibit diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the isoquinoline moiety, and finally, the coupling of these two fragments.
-
Synthesis of the Pyrazole Ring
Starting Materials: 5-methyl-1H-pyrazole can be synthesized from commercially available hydrazine and 3-methyl-2-butanone.
Reaction Conditions: The reaction is typically carried out in an acidic medium, such as hydrochloric acid, under reflux conditions.
-
Construction of the Isoquinoline Moiety
Starting Materials: The isoquinoline ring can be synthesized from benzylamine and acetophenone through a Pictet-Spengler reaction.
Reaction Conditions: This reaction is usually performed in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
-
Coupling of Pyrazole and Isoquinoline Fragments
Starting Materials: The final coupling step involves the reaction of the pyrazole derivative with the isoquinoline carboxylic acid.
Reaction Conditions: This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
-
Reduction
- Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Reagents: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
- Explored for its binding affinity to various biological targets.
-
Medicine
- Potential therapeutic agent for diseases where pyrazole and isoquinoline derivatives have shown efficacy, such as cancer and inflammatory diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in agrochemicals due to its structural similarity to known bioactive compounds.
Wirkmechanismus
The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The isoquinoline moiety may enhance the compound’s binding affinity and specificity.
Molecular Targets: Enzymes such as kinases, receptors involved in signal transduction pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Unique due to the combination of pyrazole and isoquinoline rings.
- Exhibits diverse biological activities.
-
5-methyl-1H-pyrazole
- Simpler structure, primarily used as a precursor in organic synthesis.
-
Isoquinoline derivatives
- Widely studied for their pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
This compound stands out due to its dual-ring structure, which imparts unique chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)16-6-4-5-14-11-22(8-7-17(14)16)18(23)19-9-15-10-20-21-13(15)3/h4-6,10,12H,7-9,11H2,1-3H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGZPMUGHJKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)N2CCC3=C(C2)C=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)
![[(3S,4R)-1-[(2,3-dichlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6625025.png)
![(4aR,7aS)-1-(5-bromo-6-methylpyridin-2-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625033.png)
![3H-benzimidazol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625043.png)
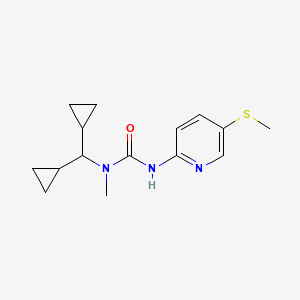
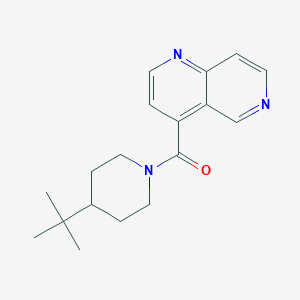
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)
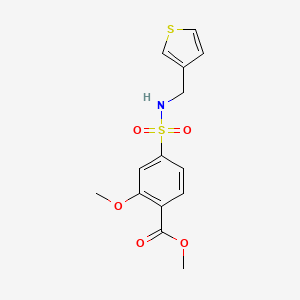
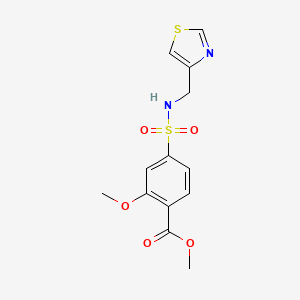
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
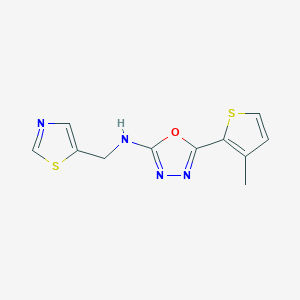
![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
